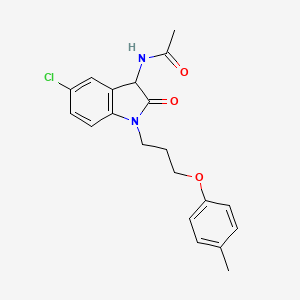

N-(5-chloro-2-oxo-1-(3-(p-tolyloxy)propyl)indolin-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

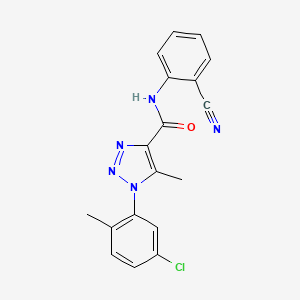

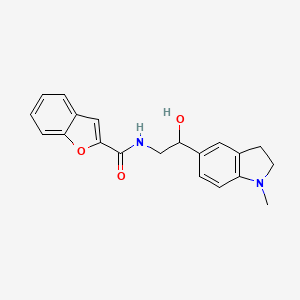

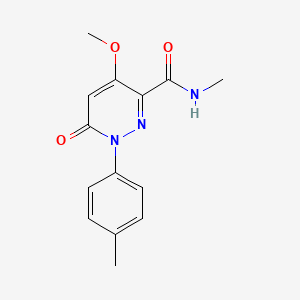

“N-(5-chloro-2-oxo-1-(3-(p-tolyloxy)propyl)indolin-3-yl)acetamide” is a compound that belongs to the class of indole derivatives . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives . This compound is not intended for human or veterinary use and is for research use only.

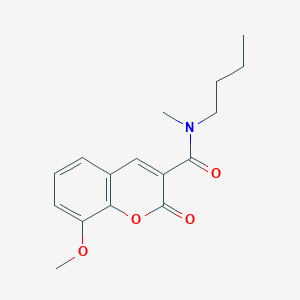

Molecular Structure Analysis

The molecular formula of this compound is C20H21ClN2O3, and its molecular weight is 372.85. Detailed structural analysis is not available in the retrieved papers.Physical And Chemical Properties Analysis

Indole derivatives are generally crystalline and colorless in nature with specific odors . Specific physical and chemical properties of “N-(5-chloro-2-oxo-1-(3-(p-tolyloxy)propyl)indolin-3-yl)acetamide” are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

Compounds similar to N-(5-chloro-2-oxo-1-(3-(p-tolyloxy)propyl)indolin-3-yl)acetamide have been synthesized and evaluated for their antimicrobial properties. A study by Debnath and Ganguly (2015) on the synthesis of novel acetamide derivatives demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms. This research suggests potential applications in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Molecular Docking and Anti-inflammatory Drug Design

Another study focused on the synthesis of an indole acetamide derivative for its anti-inflammatory properties, confirmed through in silico modeling targeting cyclooxygenase domains. This compound was synthesized with good yield, characterized spectroscopically, and its three-dimensional structure was determined using single crystal X-ray diffraction. The study highlights the compound's potential in anti-inflammatory drug development (Al-Ostoot et al., 2020).

Antiplasmodial Properties

Mphahlele and colleagues (2017) synthesized novel acetamides to evaluate their in vitro antiplasmodial properties. The study indicated that certain compounds exhibited low toxicity and potential biological activity against the Plasmodium falciparum parasite, suggesting their use in malaria treatment research (Mphahlele et al., 2017).

Synthesis and Characterization for Material Science

In material science, synthesized acetamide derivatives have been characterized for their structural and fluorescent properties, demonstrating potential applications in developing new materials with specific optical characteristics. Research by Wu et al. (2008) on lanthanide complexes with aryl amide ligands highlighted the synthesis, characterization, and fluorescent properties of these complexes, indicating their application in material science and lighting technology (Wu et al., 2008).

Antioxidant Properties

Gopi and Dhanaraju (2020) focused on synthesizing N-(substituted phenyl)-acetamide derivatives to evaluate their antioxidant activity. The study found that certain compounds exhibited considerable antioxidant activity, suggesting their potential use in developing treatments for oxidative stress-related diseases (Gopi & Dhanaraju, 2020).

Eigenschaften

IUPAC Name |

N-[5-chloro-1-[3-(4-methylphenoxy)propyl]-2-oxo-3H-indol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O3/c1-13-4-7-16(8-5-13)26-11-3-10-23-18-9-6-15(21)12-17(18)19(20(23)25)22-14(2)24/h4-9,12,19H,3,10-11H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELSOHBGARBYKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCN2C3=C(C=C(C=C3)Cl)C(C2=O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Bromophenyl)-3-[hydroxy(methyl)amino]-2-propen-1-one](/img/structure/B2750968.png)

methanone](/img/structure/B2750971.png)

![N-[1-[2-(3-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-acetamide,monohydrochloride](/img/structure/B2750972.png)

![sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate](/img/structure/B2750973.png)

![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine](/img/structure/B2750979.png)

![2-(4-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2750983.png)

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2750985.png)